molecular formula C14H15ClN2OS B2450085 N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide CAS No. 1234982-35-4

N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Cat. No. B2450085
M. Wt: 294.8
InChI Key: BAOJPOQWJSQYIF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide, also known as CBT-1, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. CBT-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.

Scientific Research Applications

Anticancer Activity

The synthesis of N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide derivatives has been explored for their potential anticancer activities. For instance, Duran and Demirayak (2012) synthesized certain acetamide derivatives and tested them against various human tumor cell lines, finding notable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Chemical Properties and Synthesis

The chemical properties and synthesis processes of related acetamide derivatives have been a focus of research. Duran and Canbaz (2013) conducted a study to determine the acidity constants (pKa values) of newly synthesized acetamide derivatives, providing valuable information on their chemical behavior (Duran & Canbaz, 2013).

Antibacterial Agents

The potential of these compounds as antibacterial agents has been investigated. Borad et al. (2015) synthesized novel acetamide derivatives and evaluated their in-vitro antibacterial activity against various bacteria, noting significant antibacterial properties in some compounds (Borad et al., 2015).

Biological Activity and Enzyme Inhibition

Studies have also been conducted on the biological activity and enzyme inhibition capabilities of acetamide derivatives. For example, Abbasi et al. (2018) synthesized bi-heterocycles from acetamide derivatives and evaluated their enzyme inhibition properties against several enzymes, finding promising therapeutic potential (Abbasi et al., 2018).

Photophysical Properties

Research into the photophysical properties of acetamide crystals has also been conducted. Balijapalli et al. (2017) explored the hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, revealing insights into the nature of their assemblies and interactions (Balijapalli et al., 2017).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOJPOQWJSQYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

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